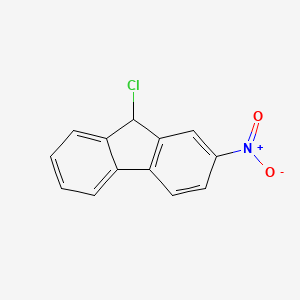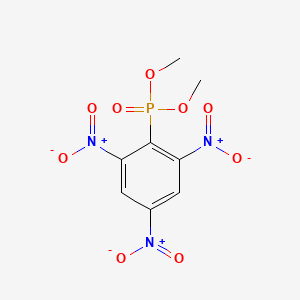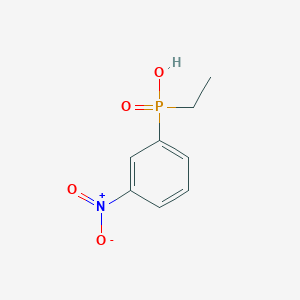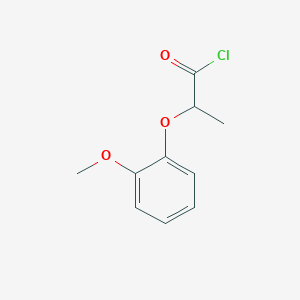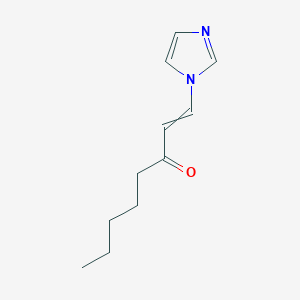![molecular formula C10H16O4 B14496721 5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid CAS No. 63975-28-0](/img/structure/B14496721.png)
5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid is a carboxylic acid derivative characterized by a cyclopropyl ring substituted with a carboxymethyl group and a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a carboxylation reaction, where the cyclopropyl ring is treated with carbon dioxide in the presence of a base.
Formation of the Pentanoic Acid Chain: The pentanoic acid chain can be synthesized through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylcarboxylic acid: A simpler analog with a cyclopropyl ring and a carboxylic acid group.
Cyclopropylacetic acid: Contains a cyclopropyl ring and an acetic acid group.
Cyclopropylbutanoic acid: Features a cyclopropyl ring and a butanoic acid chain.
Uniqueness
5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid is unique due to its specific substitution pattern and the presence of both a cyclopropyl ring and a pentanoic acid chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63975-28-0 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
5-[(1R,2R)-2-(carboxymethyl)cyclopropyl]pentanoic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)4-2-1-3-7-5-8(7)6-10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14)/t7-,8-/m1/s1 |
Clé InChI |
KBXAIHFGCIJXBC-HTQZYQBOSA-N |
SMILES isomérique |
C1[C@H]([C@H]1CC(=O)O)CCCCC(=O)O |
SMILES canonique |
C1C(C1CC(=O)O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


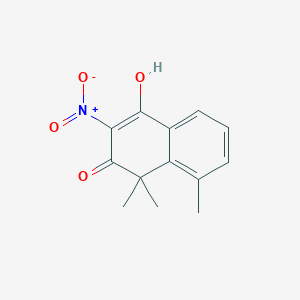



![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
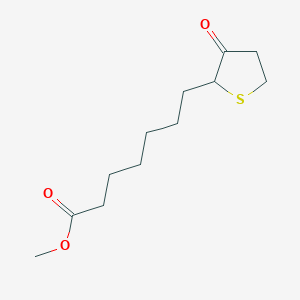

![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)
